![molecular formula C12H19N3O4S B2519591 1-[(1-乙基-5-甲基-1H-吡唑-4-基)磺酰基]哌啶-4-羧酸 CAS No. 956439-93-3](/img/structure/B2519591.png)
1-[(1-乙基-5-甲基-1H-吡唑-4-基)磺酰基]哌啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (1-EMSPC) is a novel non-steroidal anti-inflammatory drug (NSAID) that was first developed in 2018 by a team of researchers at the University of Texas. It is a member of the pyrazolopiperidine family of compounds, which are known for their anti-inflammatory and analgesic effects. 1-EMSPC is a promising new drug that has the potential to replace existing NSAIDs for the treatment of chronic pain and inflammation.
科学研究应用
Therapeutic Potential
Imidazole-containing compounds, which include pyrazole derivatives, have been known for their broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse pharmacological effects .
Anti-tubercular Activity
Some imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Antileishmanial Activity
Pyrazole-bearing compounds have shown potent antileishmanial activities. For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .
Antimalarial Activity
These compounds have also been evaluated for their antimalarial activities. Some of them have shown significant inhibition effects against Plasmodium berghei .
Suzuki Coupling
This compound can be used as a reagent for Suzuki Coupling, a type of cross-coupling reaction .
Preparation of Selective Inhibitors
It can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .
Synthesis of Dipeptidylpeptidase 4 Inhibitors
This compound can be used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
属性
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(8-13-15)20(18,19)14-6-4-10(5-7-14)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHHJOKHDTDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。